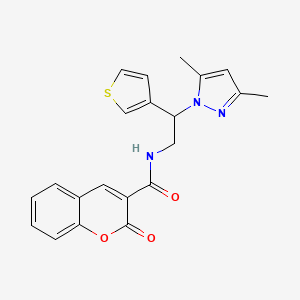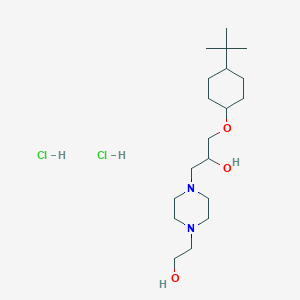![molecular formula C12H10N4O B2437582 2-(O-Tolyl)-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one CAS No. 1396572-28-3](/img/structure/B2437582.png)
2-(O-Tolyl)-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(O-Tolyl)-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one” is a derivative of pyridazinone, which is a heterocyclic compound containing nitrogen atoms at positions 1 and 2 in a six-membered ring and an oxygen atom at position 3 . Pyridazinone derivatives have been shown to exhibit a wide range of pharmacological activities .
Molecular Structure Analysis
The molecular structure of “2-(O-Tolyl)-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one” is characterized by a pyridazinone core, which is a six-membered ring containing two nitrogen atoms and an oxygen atom .Scientific Research Applications
Preparation and Pharmacological Potential
The synthesis of novel heterocyclic compounds using 2-(O-Tolyl)-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one as a precursor has been explored in several studies. One such investigation led to the formation of unique pyrazole-o-aminonitriles, which were further used to create previously unreported pyrazolo[3,4-d]pyrimidines and 2-arylpyrazolo[3,4-d]1,2,4-triazolo[5,1-f]pyrimidines. These compounds are anticipated to exhibit significant chemical and pharmacological activities, suggesting a broad spectrum of potential scientific research applications beyond conventional drug usage, such as in the development of new chemical entities with possible therapeutic effects (Eljazi I. Al-Afaleq & S. Abubshait, 2001).
Antimicrobial Properties
Another study focused on the antibacterial and antifungal capacities of new pyrazolo[3,4-d]pyridazin derivatives, revealing that certain compounds exhibited high antimicrobial activities against both Gram-negative and Gram-positive bacteria, as well as fungi. This indicates the potential use of 2-(O-Tolyl)-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one derivatives in the development of new antimicrobial agents, which could be particularly valuable in addressing the growing issue of antibiotic resistance (E. Akbas & Í. Berber, 2005).
Anticancer Activity Evaluation
Research into the antitumor properties of N-heterocycles derived from pyrazolyl-substituted 2(3H)-furanone, which could be synthesized using similar heterocyclic scaffolds, has shown that some compounds exhibit significant activity against various carcinoma cell lines. This suggests potential applications in cancer research and the development of new oncological therapies, highlighting the diverse scientific applications of 2-(O-Tolyl)-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one derivatives beyond their initial chemical interest (Wael S. I. Abou-Elmagd et al., 2016).
Mechanism of Action
Future Directions
Pyridazinone derivatives, including “2-(O-Tolyl)-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one”, may continue to be a focus of research due to their wide range of pharmacological activities . Future research may explore new synthesis methods, investigate their mechanisms of action, and assess their safety and efficacy in various applications.
properties
IUPAC Name |
2-(2-methylphenyl)-6H-pyrazolo[3,4-d]pyridazin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c1-8-4-2-3-5-10(8)16-7-9-6-13-14-12(17)11(9)15-16/h2-7H,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHCUGGUVMVSPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C3C=NNC(=O)C3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(O-Tolyl)-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-[N-(2,6-dichlorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B2437499.png)

![2-(2-Ethoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2437501.png)
![Methyl 3-(cyclohexanecarboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2437502.png)
![1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2437503.png)
![2-Chloro-N-[1-(4-fluorophenyl)cyclobutyl]propanamide](/img/structure/B2437506.png)

![6-Propyl-2-(3-tosylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2437508.png)
![5-((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2437509.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-methylbenzamide](/img/structure/B2437512.png)
![2-(((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2437513.png)
![2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2437514.png)

